[(1-ethyl-1H-pyrazol-5-yl)methyl]propylamine
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Overview
Description
[(1-ethyl-1H-pyrazol-5-yl)methyl]propylamine is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, in particular, has a molecular formula of C9H18ClN3 and a molecular weight of 203.71 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-ethyl-1H-pyrazol-5-yl)methyl]propylamine typically involves the reaction of 1-ethyl-1H-pyrazole with propylamine under controlled conditions. One common method includes the use of ethanol as a solvent and sodium bicarbonate as a base. The reaction is carried out at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as microwave-assisted synthesis or the use of heterogeneous catalytic systems. These methods are designed to enhance the yield and purity of the final product while minimizing the environmental impact .
Chemical Reactions Analysis
Types of Reactions
[(1-ethyl-1H-pyrazol-5-yl)methyl]propylamine undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, especially at the nitrogen atoms in the pyrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles and amines, which can be further utilized in the synthesis of more complex heterocyclic compounds .
Scientific Research Applications
[(1-ethyl-1H-pyrazol-5-yl)methyl]propylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of [(1-ethyl-1H-pyrazol-5-yl)methyl]propylamine involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors in biological systems, leading to various biochemical effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-5-methyl-1H-pyrazol-3-amine
- 1-ethyl-4-methyl-1H-pyrazol-5-amine
- 3-methyl-1H-pyrazol-5-amine
Uniqueness
[(1-ethyl-1H-pyrazol-5-yl)methyl]propylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other similar compounds, it has shown promising results in preliminary studies for its potential use in drug development and industrial applications .
Properties
CAS No. |
1856042-47-1 |
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Molecular Formula |
C9H18ClN3 |
Molecular Weight |
203.71 g/mol |
IUPAC Name |
N-[(2-ethylpyrazol-3-yl)methyl]propan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H17N3.ClH/c1-3-6-10-8-9-5-7-11-12(9)4-2;/h5,7,10H,3-4,6,8H2,1-2H3;1H |
InChI Key |
QICZNZOLRWJKGV-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC1=CC=NN1CC.Cl |
Origin of Product |
United States |
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